Spiperone hydrochloride
Overview
Description
Spiperone hydrochloride, also known as Spiroperidol hydrochloride, is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class . It is licensed for clinical use in Japan as a treatment for schizophrenia . Spiperone is a dopamine antagonist that binds dopamine and serotonin receptors .
Molecular Structure Analysis
The empirical formula of Spiperone hydrochloride is C23H26FN3O2· HCl . It has a molecular weight of 431.93 .Physical And Chemical Properties Analysis
Spiperone hydrochloride has a molecular weight of 431.93 .Scientific Research Applications
Angiogenesis in Pulmonary Emphysema
Spiperone, known as a selective blocker of dopamine D2 receptors, has shown promising results in a study on pulmonary emphysema in C57BL/6 mice. This research demonstrated that spiperone could prevent the development of an inflammatory reaction and reduce the area of emphysematous expanded alveolar tissue. It achieved this by recruiting Notch1+ endothelial progenitor cells into the lungs, thus aiding in the regeneration of the damaged microvascular bed. This suggests spiperone's potential in pulmonary emphysema treatment and its role in promoting angiogenesis (Skurikhin et al., 2020).
Serotonin Metabolism and Behavioral Adaptation to Stress
Spiperone, also acting as a serotonin antagonist, was studied for its effects on behavioral adaptation to stress in rats. The findings indicated that spiperone administration did not alter open field activity in stressed rats, suggesting its potential influence on serotonin metabolism and adaptation processes to stress-related behaviors (Mushtaq et al., 2004).
Neuroprotection and Anti-inflammatory Effects
In a study focused on the effects of spiperone on cultured brain cells, it was found to have significant anti-inflammatory and neuroprotective effects. Spiperone decreased the production of nitric oxide and proinflammatory cytokines in various microglia cells, suggesting its potential therapeutic role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, and possibly in schizophrenia (Zheng et al., 2008).
Pulmonary Fibrosis and Stem Cell Modulation
Research on bleomycin-induced pulmonary fibrosis in mice showed that spiperone can effectively modulate stem and progenitor cells. It reduced infiltration of the alveolar interstitium with inflammatory cells and prevented connective tissue growth in lung parenchyma. This indicates spiperone's potential as an antifibrotic agent and its ability to influence stem and progenitor cells in lung pathology (Skurikhin et al., 2014).
Dopamine Receptor Studies
Spiperone's role as a selective antagonist of D2 dopamine receptors has been utilized in various studies, including exploring its binding properties and effects on dopamine receptor activities. This research contributes significantlyto understanding the function and regulation of dopamine receptors, which are crucial in numerous neurological and psychological disorders (Niessen et al., 2005).
Ovarian Growth and Neuroregulation in Crustaceans
In studies on crustaceans, spiperone has been shown to influence ovarian growth, suggesting its potential role in the modulation of neuroendocrine systems. These findings indicate that spiperone might affect the secretion of hormones that regulate reproductive processes, providing insights into the complex interactions between neuroregulators and reproduction in crustaceans (Rodríguez et al., 2002).
Investigation of Dopaminergic Mechanisms in Birds
The distribution and binding properties of D2-like dopamine receptors in the Japanese quail brain were explored using spiperone. This research contributes to the understanding of dopaminergic mechanisms in birds, which can be valuable in studying appetitive behaviors and the effects of dopaminergic stimulant drugs (Levens et al., 2000).
Crystal Structures and Phase Diagram of Spiperone
The crystal structures and phase diagram of spiperone, essential for its pharmaceutical formulation, were investigated. This research provides critical data for the development and optimization of spiperone-based medications, enhancing its stability and efficacy (Robert et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIKMLCZZMOBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873371 | |
Record name | Spiperone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiperone hydrochloride | |
CAS RN |
2022-29-9 | |
Record name | Spiperone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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